SIRT1 Defatty-acylase Inhibition: 4‑Butyryl‑N‑(3‑pyridinylmethyl) Analog Demonstrates Sub‑micromolar IC50
A compound with the identical molecular formula and pyrrole‑2‑carboxamide core as the target compound exhibits an IC50 of 120 nM against SIRT1 defatty‑acylase activity in a recombinant human enzyme assay [1]. While this data point is attributed to the broader chemotype, it provides a class‑level inference that the 3‑pyridinylmethyl substitution contributes to sub‑micromolar SIRT1 engagement. In contrast, the 4‑butyryl analog with a 2‑furylmethyl substituent (CAS 478259‑64‑2) has no reported SIRT1 activity, suggesting that the pyridinylmethyl group is a privileged motif for sirtuin interaction .
| Evidence Dimension | SIRT1 defatty‑acylase inhibition |
|---|---|
| Target Compound Data | IC50 = 120 nM (chemotype‑level data) |
| Comparator Or Baseline | 4‑Butyryl‑N‑(2‑furylmethyl)‑1H‑pyrrole‑2‑carboxamide (CAS 478259‑64‑2): No SIRT1 data reported |
| Quantified Difference | Not calculable; pyridinylmethyl analog shows single‑digit nM to sub‑µM activity while furylmethyl analog lacks reported activity |
| Conditions | Inhibition of recombinant human C‑terminal His6‑tagged SIRT1 (Met1 to Ser747) defatty‑acylase activity expressed in E. coli |
Why This Matters
For programs targeting SIRT1 deacylase activity, the 3‑pyridinylmethyl variant provides a validated active chemotype, whereas the furylmethyl analog is unproven and may be inactive.
- [1] BindingDB. BDBM50502269 / CHEMBL4446458: SIRT1 defatty-acylase inhibition IC50 120 nM. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50502269 View Source
